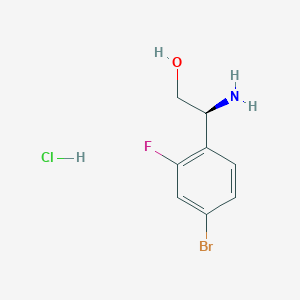
2-Cyano-5-methyl-4-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-5-methyl-4-nitrobenzoic acid: is an organic compound that belongs to the class of aromatic nitro compounds It is characterized by the presence of a cyano group (-CN), a methyl group (-CH3), and a nitro group (-NO2) attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Nitration of 2-Cyano-5-methylbenzoic acid: The nitration process involves the introduction of a nitro group into the aromatic ring. This can be achieved by treating 2-Cyano-5-methylbenzoic acid with a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures.
Industrial Production Methods: Industrially, the compound can be synthesized through a multi-step process that includes the nitration of toluene derivatives followed by the introduction of the cyano group through a Sandmeyer reaction. The final step involves the oxidation of the methyl group to form the carboxylic acid.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: 2-Cyano-5-methyl-4-nitrobenzoic acid can be oxidized to form 2-Cyano-5-carboxy-4-nitrobenzoic acid.
Reduction: Reduction of the nitro group yields 2-Cyano-5-methyl-4-aminobenzoic acid.
Substitution: Substitution of the cyano group can produce various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Biology:
Biochemical Studies: It is used in biochemical studies to understand the behavior of nitroaromatic compounds in biological systems.
Medicine:
Drug Development: The compound’s derivatives are explored for potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry:
Material Science: It is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Cyano-5-methyl-4-nitrobenzoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyano group can participate in nucleophilic addition reactions, affecting various biochemical pathways. The compound’s effects are mediated through its ability to modify proteins and nucleic acids, leading to changes in cellular functions.
Comparación Con Compuestos Similares
- 2-Cyano-4-nitrobenzoic acid
- 5-Methyl-2-nitrobenzoic acid
- 4-Nitrobenzoic acid
Comparison:
- 2-Cyano-5-methyl-4-nitrobenzoic acid is unique due to the presence of both a cyano and a nitro group on the same aromatic ring, which imparts distinct chemical reactivity and potential applications.
- 2-Cyano-4-nitrobenzoic acid lacks the methyl group, which affects its reactivity and physical properties.
- 5-Methyl-2-nitrobenzoic acid does not have the cyano group, limiting its use in certain nucleophilic substitution reactions.
- 4-Nitrobenzoic acid lacks both the cyano and methyl groups, making it less versatile in synthetic applications.
Propiedades
Fórmula molecular |
C9H6N2O4 |
|---|---|
Peso molecular |
206.15 g/mol |
Nombre IUPAC |
2-cyano-5-methyl-4-nitrobenzoic acid |
InChI |
InChI=1S/C9H6N2O4/c1-5-2-7(9(12)13)6(4-10)3-8(5)11(14)15/h2-3H,1H3,(H,12,13) |
Clave InChI |
WPSXASCMGMOIOH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1[N+](=O)[O-])C#N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-aminocyclobutyl)methyl]-2,2-dimethylpropanamide](/img/structure/B13148764.png)


![(1S,2S,5R,10R,12S,13R,14S)-12,13-dichloro-5-hydroxy-14-methyl-8-oxapentacyclo[11.8.0.02,10.05,10.014,19]henicosa-15,18-diene-6,9,17-trione](/img/structure/B13148777.png)

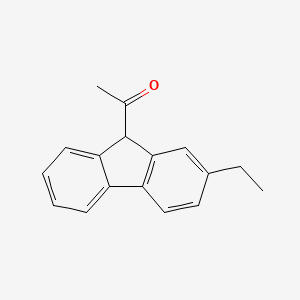
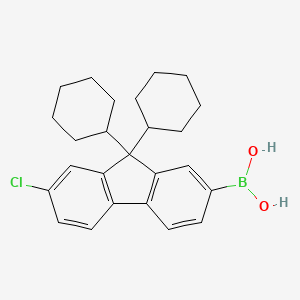
![1-Amino-2-[([1,1'-biphenyl]-4-yl)oxy]-4-bromoanthracene-9,10-dione](/img/structure/B13148792.png)
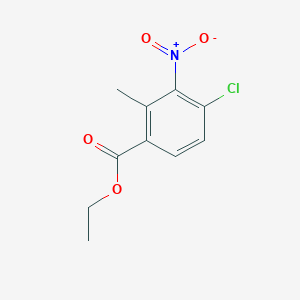

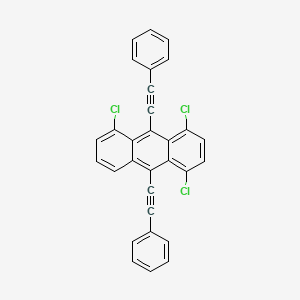

![3-([Ethyl(methyl)amino]methyl)-5-fluorobenzonitrile](/img/structure/B13148819.png)
